molecular formula C16H17N5 B7355207 6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile

6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B7355207
M. Wt: 279.34 g/mol
InChI Key: JFXSKNDKMHABFF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyrazine-based compound that has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is not fully understood. However, it has been suggested that the compound may act as a modulator of various signaling pathways in the body, including the GABAergic and dopaminergic systems.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect several biochemical and physiological processes in the body. For example, it has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying various biological systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored during experiments.

Future Directions

There are several potential future directions for research involving 6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile. For example, further studies could investigate its effects on other biological systems, such as the endocrine system or the gastrointestinal system. Additionally, research could focus on developing more targeted and specific derivatives of the compound for use in various applications. Finally, studies could explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders or inflammatory conditions.

Synthesis Methods

The synthesis of 6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile involves the reaction of 2-pyridin-2-ylethylamine with pyrrolidine-1-carboxylic acid, followed by the addition of 2-chloropyrazine and sodium cyanide. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.

Scientific Research Applications

The unique chemical properties of 6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile make it a valuable tool for scientific research. It has been used in various studies to investigate its effects on different biological systems, including the central nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

6-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c17-10-14-11-18-12-16(20-14)21-9-3-5-15(21)7-6-13-4-1-2-8-19-13/h1-2,4,8,11-12,15H,3,5-7,9H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXSKNDKMHABFF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=CN=C2)C#N)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=NC(=CN=C2)C#N)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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